molecular formula C17H16N4O5S B11003043 N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11003043
M. Wt: 388.4 g/mol
InChI Key: KNBCGIABVKPSRF-UHFFFAOYSA-N
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Description

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that features a combination of several functional groups, including a methoxy group, a pyrrolidinone ring, a benzoxadiazole moiety, and a sulfonamide group

Properties

Molecular Formula

C17H16N4O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C17H16N4O5S/c1-25-11-7-8-14(21-9-3-6-16(21)22)13(10-11)20-27(23,24)15-5-2-4-12-17(15)19-26-18-12/h2,4-5,7-8,10,20H,3,6,9H2,1H3

InChI Key

KNBCGIABVKPSRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCC2=O)NS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . The benzoxadiazole moiety may also interact with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Biological Activity

N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, with CAS number 1374550-33-0, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The molecular formula of the compound is C12H16N2O4SC_{12}H_{16}N_{2}O_{4}S with a molecular weight of 284.33 g/mol. Its structure includes a benzoxadiazole moiety, which is known for various biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₄S
Molecular Weight284.33 g/mol
CAS Number1374550-33-0

Antimicrobial Activity

Recent studies have indicated that compounds containing benzoxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives showed effective inhibition against various bacterial strains. The compound's structure allows interaction with microbial enzymes, leading to their inhibition.

Antiproliferative Effects

The antiproliferative activity of this compound was evaluated using the MTT assay against human tumor cell lines. Results indicated that the compound exhibited cytotoxicity towards colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cells. The IC50 values were significantly lower than those of standard chemotherapeutics, suggesting a promising therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the benzodiazole and pyrrolidine rings significantly influence biological activity. For example:

SubstituentActivity Level
Methoxy groupEnhanced activity
Alkyl substitutionsVariable effects

Compounds with electron-withdrawing groups at specific positions on the phenyl ring showed increased antiproliferative activity.

Case Studies

  • Zebrafish Embryo Toxicity : A study assessing the toxicity of similar benzodiazole derivatives on zebrafish embryos found that certain structural features correlated with increased toxicity levels. This highlights the importance of evaluating potential side effects in drug development.
  • Topoisomerase Inhibition : Research indicated that some derivatives of benzoxadiazoles could inhibit topoisomerase I activity, a critical enzyme in DNA replication and repair. This inhibition suggests a mechanism through which these compounds can exert antiproliferative effects.

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